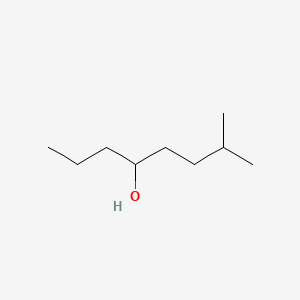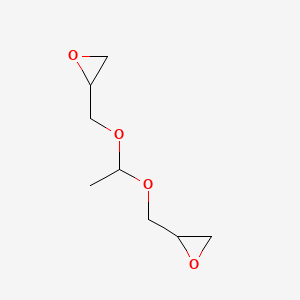
Acetaldehyde bis(2,3-epoxypropyl)acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaldehyde bis(2,3-epoxypropyl)acetal is an organic compound with the chemical formula C8H14O4. It is known for its unique structure, which includes two epoxy groups attached to an acetal moiety. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
Acetaldehyde bis(2,3-epoxypropyl)acetal can be synthesized through the acetalization of acetaldehyde with 2,3-epoxypropanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The process can be carried out under mild conditions, making it efficient and practical for laboratory synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photocatalysts, such as acid red 52, under yellow light irradiation has been explored to achieve high yields and minimize waste .
化学反应分析
Types of Reactions
Acetaldehyde bis(2,3-epoxypropyl)acetal undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols and ethers
科学研究应用
Acetaldehyde bis(2,3-epoxypropyl)acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of epoxy resins and coatings
作用机制
The mechanism of action of acetaldehyde bis(2,3-epoxypropyl)acetal involves the nucleophilic attack on the epoxy groups. The reaction proceeds through the formation of a hemiacetal intermediate, followed by further nucleophilic attack to form the final acetal product. The molecular targets include carbonyl and hydroxyl groups, which facilitate the formation of stable acetal structures .
相似化合物的比较
Similar Compounds
- Acetaldehyde diethyl acetal
- Acetaldehyde dimethyl acetal
- Acetaldehyde bis(2-hydroxyethyl)acetal
Uniqueness
Acetaldehyde bis(2,3-epoxypropyl)acetal is unique due to the presence of epoxy groups, which impart additional reactivity compared to other acetals. This makes it particularly useful in applications requiring cross-linking and polymerization .
属性
CAS 编号 |
3775-84-6 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
2-[1-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O4/c1-6(9-2-7-4-11-7)10-3-8-5-12-8/h6-8H,2-5H2,1H3 |
InChI 键 |
MIQWTCWXRZROTM-UHFFFAOYSA-N |
规范 SMILES |
CC(OCC1CO1)OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


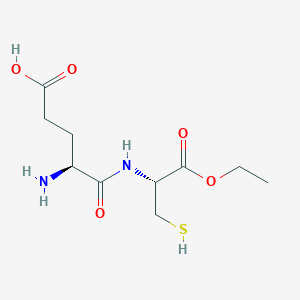
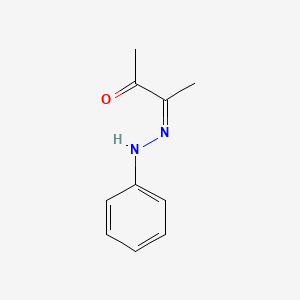
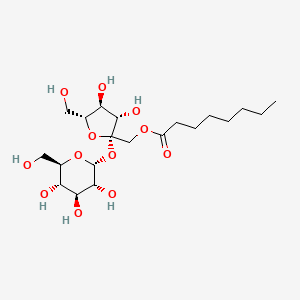
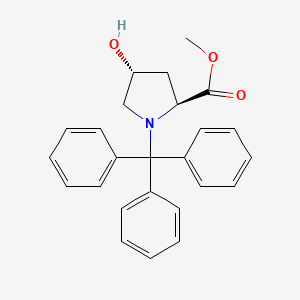
![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
